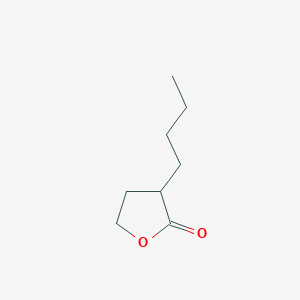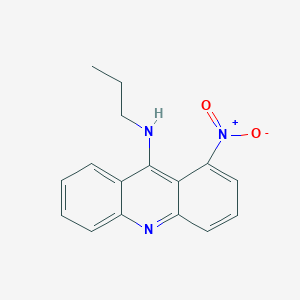
1-Nitro-N-propyl-9-acridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-N-propyl-9-acridinamine (NPA) is a fluorescent dye that is widely used in biological research. It is a member of the acridine family of dyes and is commonly used as a DNA intercalating agent. NPA is a highly sensitive and specific dye that has been used in a variety of applications, including the detection of DNA damage, the study of DNA replication, and the analysis of protein-DNA interactions.
Wirkmechanismus
1-Nitro-N-propyl-9-acridinamine intercalates into the DNA helix, causing a change in the DNA structure that can affect DNA replication and transcription. 1-Nitro-N-propyl-9-acridinamine has also been shown to induce DNA damage, which can lead to cell death. The mechanism of action of 1-Nitro-N-propyl-9-acridinamine is complex and varies depending on the specific application.
Biochemische Und Physiologische Effekte
1-Nitro-N-propyl-9-acridinamine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage, which can lead to cell death. 1-Nitro-N-propyl-9-acridinamine has also been shown to inhibit DNA replication and transcription, which can affect cell growth and division. Additionally, 1-Nitro-N-propyl-9-acridinamine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-Nitro-N-propyl-9-acridinamine has several advantages for use in lab experiments. It is a highly sensitive and specific dye that can be used to detect DNA damage and protein-DNA interactions. It is also relatively inexpensive and easy to use. However, there are some limitations to the use of 1-Nitro-N-propyl-9-acridinamine in lab experiments. It can be toxic to cells at high concentrations, and its fluorescent properties can be affected by the environment in which it is used.
Zukünftige Richtungen
There are many potential future directions for the use of 1-Nitro-N-propyl-9-acridinamine in scientific research. One area of interest is the development of new cancer therapies that use 1-Nitro-N-propyl-9-acridinamine to selectively target cancer cells. Another area of interest is the use of 1-Nitro-N-propyl-9-acridinamine in the development of new antibiotics, as it has been shown to have antimicrobial properties. Additionally, 1-Nitro-N-propyl-9-acridinamine could be used in the development of new diagnostic tools for the detection of DNA damage and protein-DNA interactions.
Conclusion:
In conclusion, 1-Nitro-N-propyl-9-acridinamine is a highly sensitive and specific fluorescent dye that has been widely used in scientific research. It has a variety of applications, including the detection of DNA damage, the study of DNA replication, and the analysis of protein-DNA interactions. While there are limitations to its use, 1-Nitro-N-propyl-9-acridinamine has many potential future directions in the development of new cancer therapies, antibiotics, and diagnostic tools.
Synthesemethoden
1-Nitro-N-propyl-9-acridinamine can be synthesized using a variety of methods, including the condensation of 9-acridinamine with nitropropane, the nitration of 9-acridinamine followed by reaction with propylamine, and the reaction of 9-acridinamine with 1-bromo-3-nitropropane. The most commonly used method involves the condensation of 9-acridinamine with nitropropane in the presence of a strong base, such as potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
1-Nitro-N-propyl-9-acridinamine has been widely used in scientific research due to its ability to intercalate into DNA and its fluorescent properties. It has been used to study DNA replication, DNA damage, and protein-DNA interactions. 1-Nitro-N-propyl-9-acridinamine has also been used in the development of new cancer therapies, as it has been shown to selectively target cancer cells.
Eigenschaften
CAS-Nummer |
19395-63-2 |
|---|---|
Produktname |
1-Nitro-N-propyl-9-acridinamine |
Molekularformel |
C16H15N3O2 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
1-nitro-N-propylacridin-9-amine |
InChI |
InChI=1S/C16H15N3O2/c1-2-10-17-16-11-6-3-4-7-12(11)18-13-8-5-9-14(15(13)16)19(20)21/h3-9H,2,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
KOSPQEBOSIYFKE-UHFFFAOYSA-N |
SMILES |
CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Andere CAS-Nummern |
19395-63-2 |
Synonyme |
1-Nitro-N-propyl-9-acridinamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



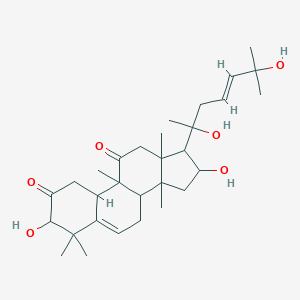
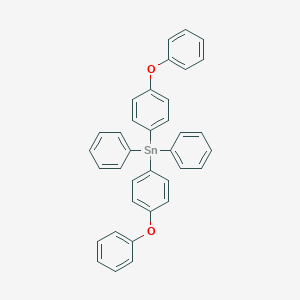
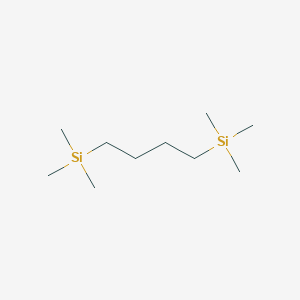
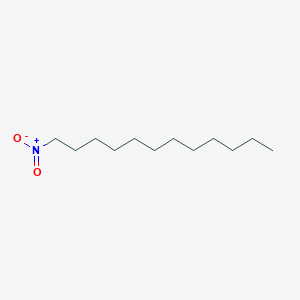
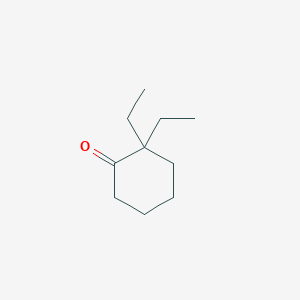
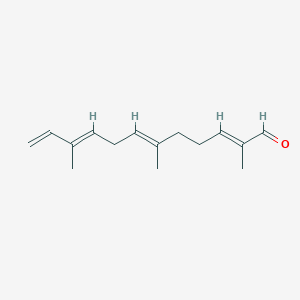
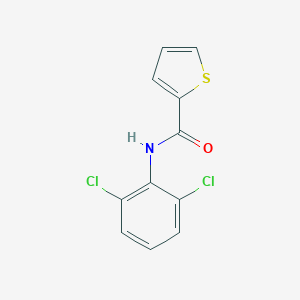
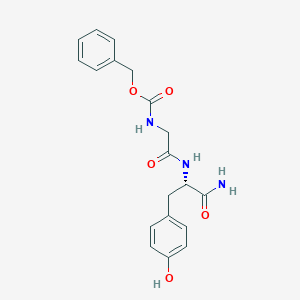
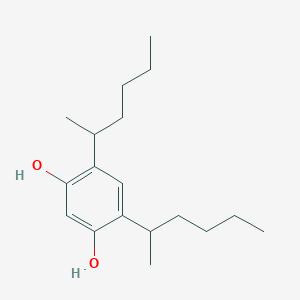
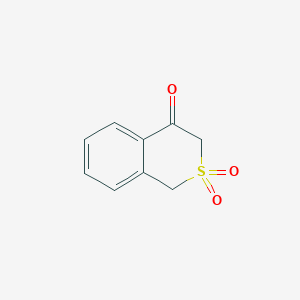
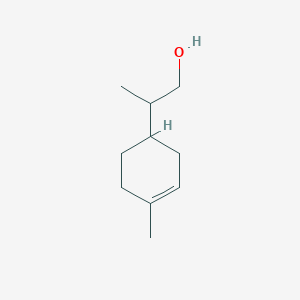
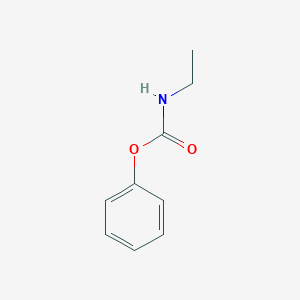
![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)
